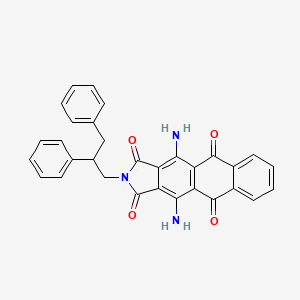
4,11-Diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone involves multiple steps, starting from simpler aromatic compounds. One effective method involves the substitution of 4,11-alkoxy groups with primary amines, followed by oxidative dealkylation of the resulting alkylamino groups. This process typically requires the use of tetrabutylammonium hydroxide in dimethyl sulfoxide (DMSO) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce more stable amine derivatives.
Aplicaciones Científicas De Investigación
4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with these targets, affecting their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminoanthraquinones and heterocyclic analogs such as:
- 4,11-diaminoanthra[2,3-b]furan-5,10-dione
- 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione
Uniqueness
What sets 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone apart is its unique combination of aromatic rings and amino groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
53304-43-1 |
|---|---|
Fórmula molecular |
C31H23N3O4 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
4,11-diamino-2-(2,3-diphenylpropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C31H23N3O4/c32-26-22-23(29(36)21-14-8-7-13-20(21)28(22)35)27(33)25-24(26)30(37)34(31(25)38)16-19(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,19H,15-16,32-33H2 |
Clave InChI |
XJZVJDLFBCQWIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CN2C(=O)C3=C(C4=C(C(=C3C2=O)N)C(=O)C5=CC=CC=C5C4=O)N)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















